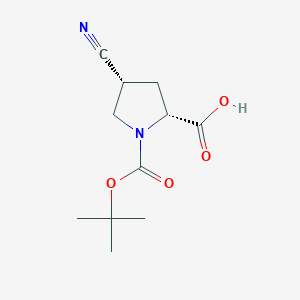

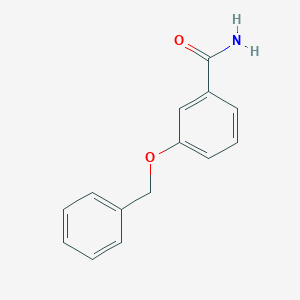

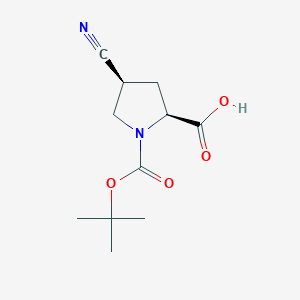

tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate is an organoboron compound that is used in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and material science industries. It is a boronic acid ester that is derived from the reaction of tert-butyl alcohol and benzyl bromide, and it is a useful intermediate for the preparation of other organoboron compounds. This compound has recently gained attention as a potential therapeutic agent due to its ability to modulate the activity of certain enzymes and proteins.

Aplicaciones Científicas De Investigación

Biodegradation and Environmental Fate

- Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : A review highlighted the biodegradation and fate of ETBE in soil and groundwater, identifying microorganisms capable of degrading ETBE aerobically or via cometabolism. The study underscores the slow degradation kinetics and potential limitations on ETBE metabolism, suggesting a complex interaction of microbial and chemical processes in the environmental fate of such compounds (Thornton et al., 2020).

Synthetic Applications and Chemical Behavior

Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants (SPAs) includes tert-butyl compounds, examining their environmental occurrence, human exposure, and toxicity. This review indicates the widespread use of SPAs in industrial products and their detection in various environmental matrices, highlighting the need for further studies on their environmental behavior and toxicological impact (Liu & Mabury, 2020).

Glycerol Etherification Mechanisms : A critical review discusses the etherification process of glycerol, including the formation of products like mono tert-butyl glycerol ether (MTBG), highlighting the various reaction mechanisms and the potential for solvent-free approaches to improve reaction outcomes. This indicates the chemical versatility and application potential of tert-butyl-based ethers in synthesis processes (Palanychamy et al., 2022).

Propiedades

IUPAC Name |

tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(13(18)10-14(17)19)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3/t12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOCMRNCSQPXAI-STQMWFEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(CC1=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]([C@H](CC1=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)

![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)